molecular formula C35H37N5O6S2 B612289 N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid CAS No. 1360433-93-7

N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid

Cat. No.: B612289
CAS No.: 1360433-93-7
M. Wt: 687.8 g/mol
InChI Key: SIJKXSMUXNJNQM-HRNDJLQDSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The complete systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid. This nomenclature reflects the complex structural organization comprising multiple functional groups and ring systems arranged in a specific three-dimensional configuration. The compound is commonly referred to by the designation KW-2450 in pharmaceutical and research contexts.

The free base form of this molecule, which excludes the 4-methylbenzenesulfonic acid salt component, carries the molecular formula C28H29N5O3S and has been assigned the Chemical Abstracts Service registry number 904899-25-8. The systematic name for the free base is N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide. This nomenclature systematically describes the molecular connectivity, beginning with the thiophene carboxamide core and proceeding through the various substituent groups including the piperazine-linked hydroxyacetyl moiety and the indazole-containing ethenyl chain.

The International Chemical Identifier for the free base form has been computed as InChI=1S/C28H29N5O3S/c1-19-10-15-37-27(19)28(36)29-25-16-20(17-32-11-13-33(14-12-32)26(35)18-34)6-7-21(25)8-9-24-22-4-2-3-5-23(22)30-31-24/h2-10,15-16,34H,11-14,17-18H2,1H3,(H,29,36)(H,30,31)/b9-8+. The corresponding InChI Key is HHCSNTXVZDWIGT-CMDGGOBGSA-N, providing a unique identifier for database searches and structural comparisons.

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional molecular architecture of N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide exhibits significant conformational complexity due to the presence of multiple rotatable bonds and flexible linker regions. Computational predictions indicate that the molecular ion [M+H]+ at mass-to-charge ratio 516.20638 displays a predicted collision cross section of 221.4 Ų, while the sodium adduct [M+Na]+ at 538.18832 exhibits a collision cross section of 226.3 Ų.

The molecular geometry is characterized by the presence of thirteen rotatable bonds, which confer substantial conformational flexibility to the overall structure. The compound demonstrates an extended molecular architecture with distinct spatial arrangements of the various heterocyclic components. The indazole ring system adopts a planar configuration consistent with its aromatic character, while the piperazine ring exists in a chair conformation typical of saturated six-membered nitrogen heterocycles.

Crystallographic analysis of related indazole-containing compounds has demonstrated that the 1H-indazole tautomeric form represents the thermodynamically preferred state in solid-phase arrangements. The crystal structures of indazole derivatives consistently show the predominance of the 1H-tautomer, with coordination typically occurring through the N2 nitrogen atom when complexed with metal centers. However, exceptional cases have been documented where 2H-indazole tautomers can be stabilized through specific intermolecular interactions or coordination environments.

The thiophene ring system maintains its characteristic planar geometry with the methyl substituent at the 3-position adopting an out-of-plane orientation relative to the thiophene ring plane. The carboxamide linkage connecting the thiophene moiety to the substituted phenyl ring establishes a extended conjugated system that influences the overall electronic properties of the molecule.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

The spectroscopic characterization of N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide reveals distinctive spectral features consistent with its complex molecular structure. Nuclear magnetic resonance spectroscopy confirms structural integrity with characteristic chemical shift patterns corresponding to the various aromatic and aliphatic proton environments within the molecule.

The proton nuclear magnetic resonance spectrum exhibits signals in the aromatic region between 6.5 and 8.5 parts per million, corresponding to the indazole, thiophene, and substituted phenyl ring systems. The ethenyl bridge connecting the indazole and phenyl rings displays characteristic olefinic proton signals with coupling patterns consistent with the E-stereochemistry. The piperazine ring protons appear as complex multipets in the aliphatic region between 2.5 and 4.0 parts per million, while the hydroxyacetyl protons manifest as distinct signals reflecting the presence of the hydroxymethyl functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with aromatic carbons appearing in the expected range of 100-160 parts per million and aliphatic carbons distributed throughout the upfield regions. The carbonyl carbons associated with both the carboxamide and hydroxyacetyl functionalities exhibit characteristic downfield shifts consistent with their electronic environments.

Infrared spectroscopy reveals distinctive absorption bands corresponding to the various functional groups present in the molecule. The carboxamide carbonyl stretch appears as a strong absorption around 1630-1680 cm⁻¹, while the nitrogen-hydrogen stretching vibrations of the carboxamide and indazole groups manifest in the region of 3100-3550 cm⁻¹. The hydroxyl group of the hydroxyacetyl moiety contributes a broad absorption band in the range of 3200-3650 cm⁻¹.

Mass spectrometric analysis confirms the molecular weight and fragmentation patterns consistent with the proposed structure. The molecular ion peak for the free base appears at mass-to-charge ratio 515, with characteristic fragmentation patterns reflecting the loss of specific molecular fragments under ionization conditions. High-resolution mass spectrometry provides exact mass determinations that support the assigned molecular formula.

Tautomeric and Stereochemical Considerations

The indazole moiety within N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide exists primarily in the 1H-tautomeric form under standard conditions. Indazole compounds typically exhibit three potential tautomeric states: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-form representing the thermodynamically most stable configuration. Theoretical calculations and experimental evidence consistently demonstrate that the 1H-indazole tautomer predominates in both gaseous and solution phases.

The tautomeric equilibrium in indazole systems significantly influences the physicochemical and biological properties of the parent compound. The 1H-indazole form exhibits benzenoid aromatic character, while 2H-indazole derivatives display ortho-quinoid characteristics that affect their electronic properties and reactivity patterns. The 3H-indazole tautomer lacks heteroaromatic character and occurs only rarely under specific conditions.

Experimental studies using nuclear magnetic resonance spectroscopy have demonstrated that the chemical shift differences between 1H-indazole and 2H-indazole tautomers can be substantial, with differences of up to 10 parts per million observed for specific proton environments. Carbon-13 nuclear magnetic resonance spectroscopy reveals even more pronounced differences, with shifts of nearly 100 parts per million documented for the C3 carbon position between different tautomeric forms.

The stereochemical configuration of the ethenyl bridge connecting the indazole and phenyl ring systems is specified as E-geometry based on the systematic nomenclature. This stereochemical assignment reflects the spatial arrangement of the highest priority substituents around the carbon-carbon double bond according to Cahn-Ingold-Prelog priority rules. The E-configuration places the indazole and phenyl ring systems on opposite sides of the double bond, creating an extended molecular conformation that influences both the three-dimensional structure and the potential for intermolecular interactions.

Properties

CAS No.

1360433-93-7

Molecular Formula

C35H37N5O6S2

Molecular Weight

687.8 g/mol

IUPAC Name

N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C28H29N5O3S.C7H8O3S/c1-19-10-15-37-27(19)28(36)29-25-16-20(17-32-11-13-33(14-12-32)26(35)18-34)6-7-21(25)8-9-24-22-4-2-3-5-23(22)30-31-24;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,15-16,34H,11-14,17-18H2,1H3,(H,29,36)(H,30,31);2-5H,1H3,(H,8,9,10)/b9-8+;

InChI Key

SIJKXSMUXNJNQM-HRNDJLQDSA-N

SMILES

O=C(C1=C(C)C=CS1)NC2=CC(CN3CCN(C(CO)=O)CC3)=CC=C2/C=C/C4=NNC5=C4C=CC=C5.OS(=O)(C6=CC=C(C)C=C6)=O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)/C=C/C4=NNC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)C=CC4=NNC5=CC=CC=C54

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KW2450;  KW-2450;  KW 2450.

Origin of Product

United States

Preparation Methods

Grignard Reaction and Carbonation

ParameterValue
Temperature25–35°C
Alkyl HalideEthyl bromide
Acidification AgentConcentrated HCl
Yield70–85% (patent data)

Amidation to Form Carboxamide

The carboxylic acid is converted to the carboxamide via activation with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with 5-amino-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenylmethanol. Catalytic agents like dimethylformamide (DMF) enhance reaction efficiency.

Preparation of 4-(2-Hydroxyacetyl)Piperazine

Piperazine Functionalization

Piperazine is reacted with 2-hydroxyacetyl chloride in a dichloromethane (DCM) solvent under alkaline conditions (e.g., triethylamine). The reaction proceeds via nucleophilic acyl substitution, yielding 4-(2-hydroxyacetyl)piperazine.

Optimization Notes

  • Solvent Choice : Dichloromethane minimizes side reactions.

  • Stoichiometry : A 1:1 molar ratio of piperazine to 2-hydroxyacetyl chloride ensures complete substitution.

Assembly of the Base Compound

Coupling of Thiophene Carboxamide and Piperazine Derivative

The intermediate 5-aminophenyl-indazol ethenyl derivative undergoes reductive amination with 4-(2-hydroxyacetyl)piperazine. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the reaction, linking the piperazine moiety via a methylene bridge.

Critical Parameters

ParameterValue
Reducing AgentNaBH₃CN
SolventMethanol
Reaction Time12–24 hours
Yield60–75%

Salt Formation with 4-Methylbenzenesulfonic Acid

Synthesis of 4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonyl chloride is reduced using sodium sulfite in aqueous NaOH, yielding sodium 4-methylbenzenesulfinate. Acidification with HCl converts the sulfinate to 4-methylbenzenesulfonic acid.

Process Details

StepConditions
ReductionNa₂SO₃, NaOH, 50–60°C
AcidificationHCl, pH ≤ 2
Purity≥98% (UV analysis)

Co-Crystallization

Equimolar amounts of the base compound and 4-methylbenzenesulfonic acid are dissolved in ethanol. Slow evaporation at room temperature yields the final salt form.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (indazolyl protons), δ 6.7–7.3 ppm (thiophene and ethenyl protons).

  • HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water).

Purity and Yield

ComponentPurity (%)Yield (%)
Base Compound≥9968
Sulfonic Acid Salt≥9885

Challenges and Optimization

  • Piperazine Stability : Moisture-sensitive intermediates require anhydrous conditions during coupling.

  • Stereoselectivity : The E-configuration of the ethenyl group is maintained using palladium-catalyzed cross-coupling .

Chemical Reactions Analysis

Types of Reactions

KW-2450 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions include various derivatives of KW-2450 that retain the core structure but have modified functional groups. These derivatives are often studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

KW-2450 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Piperazine-Containing Derivatives

Piperazine is a frequent motif in pharmaceuticals. Comparisons include:

Compound Substituents on Piperazine Key Structural Differences Potential Implications
Target Compound 2-hydroxyacetyl Indazole-thiophene backbone Enhanced solubility and kinase selectivity due to indazole
9a () 3-(trifluoromethyl)benzoyl Pyridin-2-yl acetamide backbone Increased electron-withdrawing effects from CF₃ may alter binding affinity
9c () 4-tert-butylbenzoyl Pyridin-2-yl acetamide backbone Bulky tert-butyl group may hinder target access but improve metabolic stability
Compound 197 () 4-ethylpiperazinyl Indazole-pyridine scaffold Ethyl group on piperazine may modulate pharmacokinetics (e.g., half-life)

Key Findings :

  • The hydroxyacetyl group on the target compound’s piperazine may improve water solubility compared to benzoyl derivatives .
  • Indazole’s presence suggests kinase or protease targeting, contrasting with pyridine-based analogs in .

Heterocyclic Backbone Variations

Compound Core Structure Functional Groups Biological Relevance
Target Compound Phenyl-indazole-thiophene Carboxamide, ethenyl Kinase inhibition (hypothesized)
476485-80-0 () Triazole-indazole Sulfanyl acetamide Potential protease inhibition due to triazole’s metal-binding capacity
851719-26-1 () Dihydropyrazole-phenyl Methanesulfonamide Anti-inflammatory or antimicrobial activity via sulfonamide

Key Findings :

  • Thiophene carboxamide in the target compound offers distinct electronic properties compared to triazole or pyrazole cores, affecting target engagement .
  • The (E)-ethenyl configuration (confirmed via X-ray in analogs like ) is critical for maintaining planar geometry and binding .

Counterion and Salt Forms

Compound Counterion Impact
Target Compound 4-methylbenzenesulfonic acid Enhances crystallinity and solubility
Policresulen () Multiple sulfonic acid groups Irreversible ocular toxicity observed
9a–9g () None (neutral) Lower solubility compared to tosylate salts

Key Findings :

  • Tosylate salts generally improve bioavailability but require careful toxicity profiling, as sulfonic acid derivatives can exhibit irritancy .

Biological Activity

N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide; 4-methylbenzenesulfonic acid is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C23H28N4O4S\text{C}_{23}\text{H}_{28}\text{N}_{4}\text{O}_{4}\text{S}

This structure features a piperazine moiety, an indazole derivative, and a thiophene carboxamide, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies indicate that compounds similar to N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide exhibit significant anticancer properties. For instance, research has demonstrated that derivatives with indazole rings can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Efficacy of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BA54915Cell cycle arrest
N-[5...]HeLa12Apoptosis induction

Neuroprotective Effects

The compound's neuroprotective effects have been investigated in models of cerebral ischemia. In one study, it was found to significantly prolong survival times in mice subjected to induced ischemia, suggesting its potential as a neuroprotective agent.

Case Study: Neuroprotection in Ischemia
In a controlled experiment involving Kunming mice, the administration of the compound resulted in:

  • Prolonged Survival: Mice treated with the compound showed a significant increase in survival time compared to the control group.
  • Reduced Mortality Rate: The mortality rate was decreased across all tested doses, indicating strong neuroprotective properties.

Table 2: Survival Times in Ischemic Mice

Treatment GroupSurvival Time (minutes)Mortality Rate (%)
Control (saline)3080
Compound (10 mg/kg)5040
Compound (20 mg/kg)6020

The biological activity of N-[5...] is attributed to several mechanisms:

  • Inhibition of Apoptotic Pathways: The compound appears to modulate key apoptotic pathways, leading to increased cell survival in cancerous tissues.
  • Antioxidant Properties: Similar compounds have shown antioxidant effects, reducing oxidative stress in neuronal cells during ischemic events.
  • Receptor Modulation: The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, potentially enhancing neuroprotective effects.

Q & A

Q. What synthetic strategies are recommended for constructing the piperazine-thiophene-indazol core?

A modular, stepwise approach is advised:

  • Piperazine Derivative Preparation : Begin with 4-(2-hydroxyacetyl)piperazine synthesis via nucleophilic substitution or reductive amination under inert atmosphere .
  • Thiophene-Indazol Coupling : Use Suzuki-Miyaura cross-coupling to attach the (E)-2-(1H-indazol-3-yl)ethenyl group to the thiophene-carboxamide scaffold. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in anhydrous THF at 80°C .
  • Methylation and Assembly : Introduce the 3-methylthiophene group via alkylation, followed by amide bond formation using EDCI/HOBt .

Q. What analytical techniques confirm the compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C-NMR (500 MHz, DMSO-d₆) to resolve aromatic (δ 7.2–8.5 ppm) and piperazine protons (δ 2.5–3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 698.3) .
  • HPLC : Use a C18 column with mobile phase (65:35 methanol:buffer, pH 4.6) for purity assessment (>98%) .

Q. How does the 4-methylbenzenesulfonic acid counterion influence crystallization?

  • Salt Formation : Co-crystallize the free base with 4-methylbenzenesulfonic acid in ethanol/water (7:3) at 4°C. Monitor crystal growth via XRD to confirm monoclinic packing .
  • Solubility Testing : Compare solubility in DMSO, PBS, and ethanol using UV-Vis spectroscopy (λ = 280 nm) .

Advanced Research Questions

Q. How can computational methods predict reactivity of the hydroxyacetyl-piperazine moiety?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density at the hydroxyacetyl oxygen. Predict nucleophilic attack susceptibility .
  • MD Simulations : Simulate aqueous stability (AMBER force field) to assess hydrogen bonding with solvent, identifying pH-sensitive degradation pathways (e.g., hydrolysis at pH < 4) .

Q. How to resolve bioactivity contradictions between structural analogs with varying piperazine substituents?

  • SAR Studies : Synthesize analogs with substituents (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) and test kinase inhibition (IC₅₀ assays). Use molecular docking (AutoDock Vina) to correlate substituent position with ATP-binding pocket affinity .
  • Statistical Analysis : Apply ANOVA to compare bioactivity data (p < 0.05), isolating substituent effects from batch variability .

Q. What experimental designs optimize E/Z selectivity during ethenyl-indazol coupling?

  • Flow Chemistry : Use a microreactor (0.5 mm ID) with precise temperature control (60°C) and residence time (2 min) to favor E-configuration (>95% by ¹H-NMR) .
  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems in DMF, monitoring stereoselectivity via LC-MS .

Q. How do non-covalent interactions impact stability in solution?

  • π-π Stacking Analysis : UV-Vis titration (Kₐ = 1.2 × 10³ M⁻¹) quantifies indazol-thiophene interactions in acetonitrile .
  • Hydrogen Bonding : Variable-temperature NMR (25–60°C) tracks solvent exchange rates, identifying labile protons (e.g., hydroxyacetyl –OH) .

Q. What strategies resolve spectral overlaps in ¹H-NMR analysis?

  • Deuterium Exchange : Use D₂O to suppress exchangeable protons (e.g., –NH in piperazine) .
  • Selective Decoupling : Irradiate aromatic regions to isolate coupled piperazine signals .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid
Reactant of Route 2
N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid

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